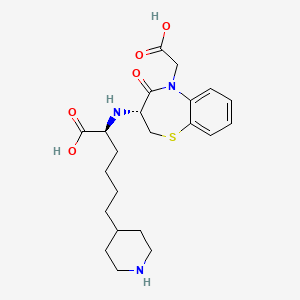

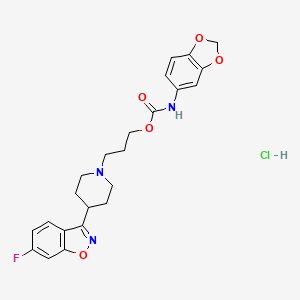

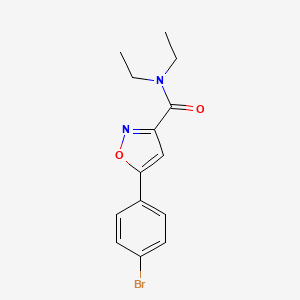

![molecular formula C18H16N4S2 B1226055 2-[[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole](/img/structure/B1226055.png)

2-[[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole is a member of triazoles.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Several studies have highlighted the antimicrobial properties of triazole and benzothiazole derivatives, closely related to the compound . Novel triazole derivatives, including structures akin to 2-[[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole, have been synthesized and tested for their antimicrobial activities against various pathogens. Compounds with similar structures were found to be potent against Candida species and pathogenic bacteria, indicating their potential as antimicrobial agents (Altıntop et al., 2011). Another study synthesized Schiff bases of benzothiazole derivatives, demonstrating good antimicrobial properties, further supporting the potential use of such compounds in combating infections (Soni et al., 2010).

Anti-Inflammatory and Antioxidant Activities

Compounds structurally related to 2-[[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole have been studied for their anti-inflammatory activities. Notably, derivatives of triazole and benzothiazole were synthesized and evaluated, with some compounds displaying significant anti-inflammatory effects (Tozkoparan et al., 2000). Furthermore, the antioxidant potential of similar compounds has been researched, indicating their capacity to mitigate oxidative stress, a factor involved in various pathological conditions, including inflammation and cancer (Aktay et al., 2005).

Anticancer Properties

The structural framework of triazole and benzothiazole derivatives has garnered attention for their potential anticancer properties. Various studies have synthesized and evaluated the cytotoxic effects of these compounds on different cancer cell lines. Compounds with structural similarities to 2-[[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole have shown promising results in inhibiting the growth of cancer cells, suggesting their potential as therapeutic agents in oncology (Osmaniye et al., 2018).

Propiedades

Nombre del producto |

2-[[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole |

|---|---|

Fórmula molecular |

C18H16N4S2 |

Peso molecular |

352.5 g/mol |

Nombre IUPAC |

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole |

InChI |

InChI=1S/C18H16N4S2/c1-2-22-17(13-8-4-3-5-9-13)20-21-18(22)23-12-16-19-14-10-6-7-11-15(14)24-16/h3-11H,2,12H2,1H3 |

Clave InChI |

XNUXHWHEFAEUNK-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=NN=C1SCC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

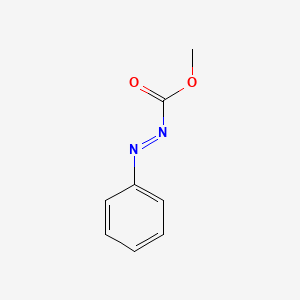

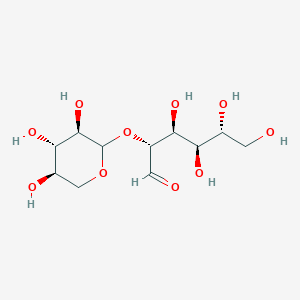

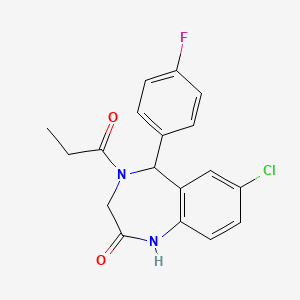

![methyl (13S,15S,17S)-13-[(1'R,5R,9'R,12'R,19'S)-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1225973.png)

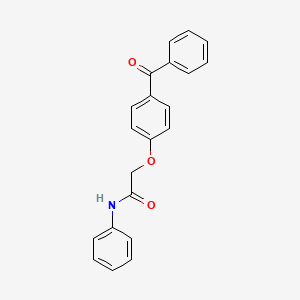

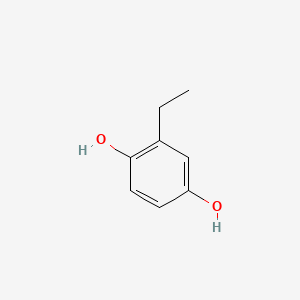

![2-[(2-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-2-oxoethyl)thio]-3-morpholin-4-ylquinoxaline](/img/structure/B1225988.png)

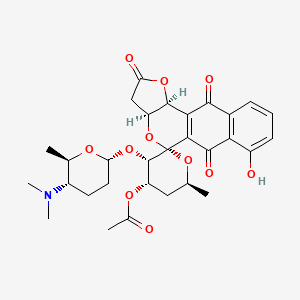

![1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1225996.png)

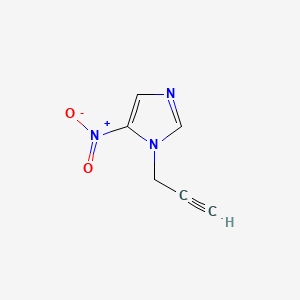

![2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline](/img/structure/B1225997.png)